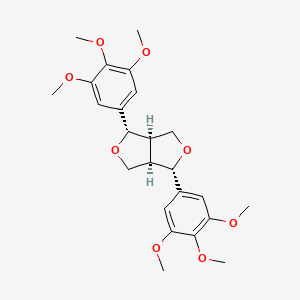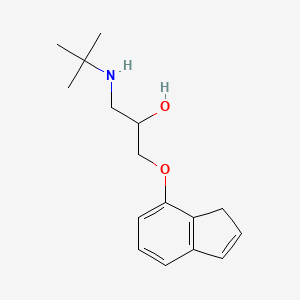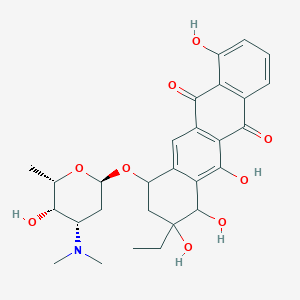
Golotimod
Descripción general
Descripción
Actúa sobre la vía del receptor tipo Toll y ha demostrado potencial para estimular la diferenciación de linfocitos T, la fagocitosis macrocítica y las respuestas inmunitarias específicas . Este compuesto ha sido investigado por su utilidad en el tratamiento de diversas infecciones virales y bacterianas, incluyendo la tuberculosis y la hepatitis C .
Aplicaciones Científicas De Investigación
Golotimod tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: La capacidad de this compound para modular las respuestas inmunitarias lo hace valioso en estudios inmunológicos.
Medicina: Ha mostrado promesa en el tratamiento de la tuberculosis, la hepatitis C y la mucositis. .
Mecanismo De Acción
Golotimod ejerce sus efectos a través de la vía del receptor tipo Toll. Activa las células T, que son componentes cruciales del sistema inmunitario. Al mejorar la diferenciación de linfocitos T y la fagocitosis macrocítica, this compound aumenta la respuesta inmunitaria del cuerpo. También estimula la producción de citoquinas como la interleucina-2 y el interferón-gamma, que desempeñan funciones clave en la regulación inmunitaria .
Análisis Bioquímico
Biochemical Properties
Golotimod acts broadly on the Toll-like receptor pathway . It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production . This suggests that this compound interacts with various enzymes, proteins, and other biomolecules involved in these processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of IL-2 and INF-g, which are crucial for immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its broad effects on the Toll-like receptor (TLR) pathway . It stimulates T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhances IL-2 and INF-g production . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Golotimod se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento del ácido D-glutámico y la L-triptófano. La ruta sintética normalmente implica la protección de grupos funcionales, la activación de grupos carboxilo y reacciones de acoplamiento bajo condiciones controladas. El producto final se purifica mediante cristalización o cromatografía para obtener un compuesto de alta pureza .
Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos garantizan la consistencia y el alto rendimiento, haciendo que el compuesto sea adecuado para aplicaciones clínicas y de investigación .
Análisis De Reacciones Químicas
Golotimod se somete a diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio para producir formas reducidas de this compound.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro. .
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
Golotimod es único debido a su estructura específica y mecanismo de acción. Compuestos similares incluyen:
Timosina alfa-1: Otro péptido inmunomodulador que mejora la función de las células T.
Imiquimod: Un compuesto sintético que actúa sobre los receptores tipo Toll para aumentar las respuestas inmunitarias.
Levamisol: Un agente inmunomodulador utilizado en terapia contra el cáncer
En comparación con estos compuestos, this compound ha mostrado efectos más amplios sobre la vía del receptor tipo Toll y ha demostrado eficacia en una gama más amplia de infecciones y afecciones relacionadas con el sistema inmunitario .
Propiedades
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177474 | |
| Record name | Golotimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway. | |
| Record name | Golotimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05475 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229305-39-9 | |
| Record name | D-γ-Glutamyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229305-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Golotimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golotimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05475 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Golotimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLOTIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


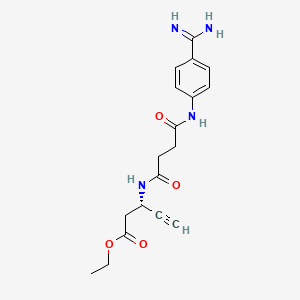
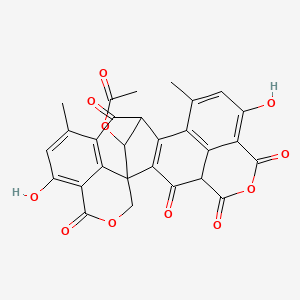
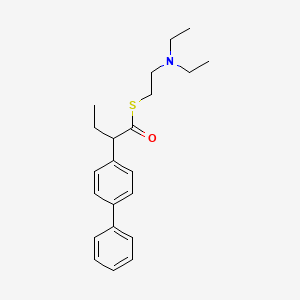
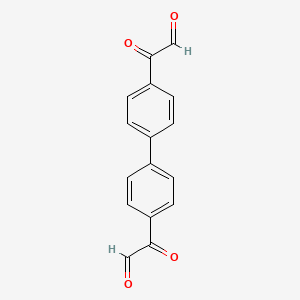

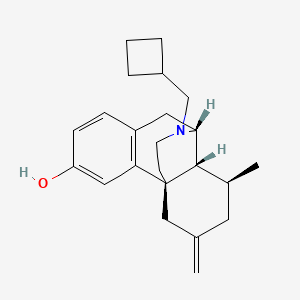


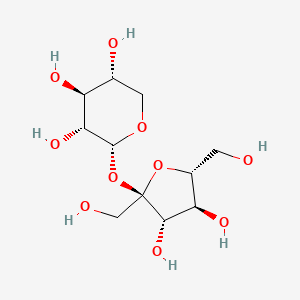
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
